molecular formula C8H9BFNO3 B1446739 4-Acetamido-3-fluorophenylboronic Acid CAS No. 626251-12-5

4-Acetamido-3-fluorophenylboronic Acid

Cat. No. B1446739
M. Wt: 196.97 g/mol
InChI Key: RSBBBRALHOPKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-3-fluorophenylboronic Acid is a chemical compound with the molecular formula C8H9BFNO3 . It is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Molecular Structure Analysis

The molecular structure of 4-Acetamido-3-fluorophenylboronic Acid consists of an acetamido group (NHCOCH3) and a fluorine atom attached to a phenyl ring, which is further connected to a boronic acid group (B(OH)2) . The InChI code for the compound is 1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

4-Acetamido-3-fluorophenylboronic Acid is a white to yellow solid . It has a molecular weight of 196.97 . The compound should be stored at a temperature of +4°C .

Scientific Research Applications

Application 1: Noninvasive Monitoring of Glucose in Tear Fluid

  • Summary of the Application : This research focuses on the development of a photonic crystal glucose-sensing material for noninvasive monitoring of glucose in tear fluid . The aim of the work was to improve this approach for application to noninvasive or minimally invasive monitoring of glucose .
  • Methods of Application or Experimental Procedures : The researchers used new boronic acid derivatives such as 4-amino-3-fluorophenylboronic acid and 4-carboxy-3-fluorophenylboronic acid as the molecular recognition elements to achieve sensing at physiologic pH values .
  • Results or Outcomes : The improved photonic glucose-sensing material sensed glucose in the range of the 100 μmol/L concentrations found in tear fluid . The detection limits were ∼1 μmol/L in synthetic tear fluid . The visually evident diffraction color shifted across the entire visible spectral region from red to blue over the physiologically relevant tear-fluid glucose concentrations . This sensing material is selective for glucose over galactose, mannose, and fructose .

Application 2: Fluorescence Imaging and Tumor Therapy

  • Summary of the Application : This research focuses on the use of phenylboronic acid (PBA)-based functional chemical materials for fluorescence imaging and tumor therapy . The aim is to improve cancer cell imaging and tumor treatment by binding to glycans on the surface of cancer cells .
  • Methods of Application or Experimental Procedures : The researchers used PBA-based functional materials in fluorescence imaging and tumor therapy . For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging . For tumor therapy, they discussed the applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy .
  • Results or Outcomes : The study showed that PBA-based functional chemical materials provide a useful method for cancer diagnosis and treatment . They have properties appropriate for use in such glucose-sensing applications as ocular inserts or diagnostic contact lenses for patients with diabetes mellitus .

Safety And Hazards

The safety data sheet for 4-Acetamido-3-fluorophenylboronic Acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

One of the potential future directions for the use of 4-Acetamido-3-fluorophenylboronic Acid is in the development of glucose-sensing materials for noninvasive monitoring of glucose in tear fluid . This could have significant implications for patients with diabetes mellitus .

properties

IUPAC Name

(4-acetamido-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBBBRALHOPKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3-fluorophenylboronic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetamido-3-fluorophenylboronic Acid
Reactant of Route 2
Reactant of Route 2
4-Acetamido-3-fluorophenylboronic Acid
Reactant of Route 3
Reactant of Route 3
4-Acetamido-3-fluorophenylboronic Acid
Reactant of Route 4
Reactant of Route 4
4-Acetamido-3-fluorophenylboronic Acid
Reactant of Route 5
Reactant of Route 5
4-Acetamido-3-fluorophenylboronic Acid
Reactant of Route 6
Reactant of Route 6
4-Acetamido-3-fluorophenylboronic Acid

Citations

For This Compound
6
Citations
VL Alexeev, S DAs, DN Finegold… - Clinical chemistry, 2004 - academic.oup.com
… these derivatives were attached to the hydrogel through an amide linkage, we estimated the linked derivative pK a by measuring the pK a of 4-acetamido-3-fluorophenylboronic acid, …
Number of citations: 436 academic.oup.com
G Vancoillie, R Hoogenboom - Polymer Chemistry, 2016 - pubs.rsc.org
Boronic acid decorated copolymers have gathered significant interest in recent years. These (co)polymers are well-known for their saccharide responsive properties commonly applied …
Number of citations: 80 pubs.rsc.org
NM Farandos, AK Yetisen, MJ Monteiro… - Advanced …, 2015 - Wiley Online Library
… At 1 mol/L glucose, the 4-acetamido-3-fluorophenylboronic acid derivative and 3-fluoro-4-N-methylcarboxamidephenylboronic acid derivative have apparent pK a values of 5.8 and 5.15…
Number of citations: 439 onlinelibrary.wiley.com
D Chen, H Li, X Su, N Li, Y Wang, AC Stevenson… - Sensors and Actuators B …, 2019 - Elsevier
… 1) and boronic acid derivatives, including 3-aminophenylboronate, 4-acetamido-3-fluorophenylboronic acid and 4-formylphenylboronic acid et al. [6,12,16,17], were designed to …
Number of citations: 15 www.sciencedirect.com
R Hu, AC Stevenson, CR Lowe - Biosensors and Bioelectronics, 2012 - Elsevier
In vivo glucose monitoring is required for tighter glycaemic control. This report describes a new approach to construct a miniature implantable device based on a magnetic acoustic …
Number of citations: 24 www.sciencedirect.com
RC Tseng, CC Chen, SM Hsu, HS Chuang - Sensors, 2018 - mdpi.com
… of polystyrene colloids embedded within an PA-(bis-AA)-poly(ethylene glycol) matrix, and functionalized with boronic acid derivatives (4-acetamido-3-fluorophenylboronic acid and 3-…
Number of citations: 101 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.